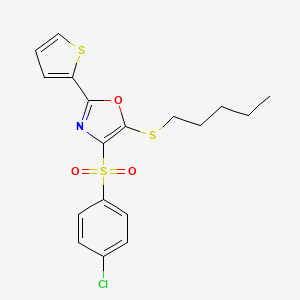

4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole

描述

4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group, a pentylthio chain, and a thiophen-2-yl moiety. The sulfonyl group enhances polarity and may influence binding to biological targets, while the thiophene and pentylthio substituents contribute to lipophilicity and conformational flexibility .

属性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMVDAAHGYJNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the thioether and sulfonyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical factors in achieving efficient production.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioether group to a sulfoxide or sulfone.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often requiring strong nucleophiles and appropriate reaction conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioethers or sulfides.

Substitution: Formation of various substituted oxazoles.

科学研究应用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

作用机制

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for instance, can act as an electrophile, reacting with nucleophiles in biological systems. The oxazole ring may participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

相似化合物的比较

Substituent Variations and Conformational Analysis

Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

- Features a thiazole core with chlorophenyl and fluorophenyl substituents.

- Isostructural with Compound 5 (bromo derivative), showing similar molecular conformations but distinct crystal packing due to halogen differences .

- Key Insight : Halogen substituents minimally affect molecular conformation but significantly alter intermolecular interactions and crystal stability .

4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole :

Sulfonyl Group Impact

Antimicrobial and Biofilm Inhibition

- 5H6[2-(4-chlorophenyl)-4-[(6-methyl-2-pyridinyl)amino]methylene-1,3-oxazole-5(4H)-1: Inhibits S. mutans biofilm formation by targeting GtfB/GtfC enzymes (EPS synthesis blockers) .

- 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine: IC50: 6.2 μM (superoxide inhibition), outperforming allopurinol (IC50: 7.8 μM) .

Neurological and Anti-inflammatory Activity

- 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole: Induces BDNF production (EC50 = 7.9 μM), reversing neuropathy in diabetic rats .

- 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)-sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole :

- COX-2 selectivity index (SI) = 1.89, comparable to celecoxib (SI = 2.0) .

生物活性

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a member of the oxazole family, characterized by its unique structural features that include a chlorophenyl sulfonyl group, a pentylthio substituent, and a thiophenyl moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and analgesic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong antibacterial activity against various strains, particularly Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using standard disc diffusion methods, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Salmonella typhi | 20 |

| Bacillus subtilis | 18 |

| Escherichia coli | 12 |

| Staphylococcus aureus | 10 |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of this compound was assessed through in vivo studies. The analgesic activity was evaluated using the writhing test and hot plate test methodologies. Results indicated that the compound significantly reduced pain responses compared to control groups.

Key Findings:

- The compound exhibited a dose-dependent response in pain reduction.

- Histopathological assessments indicated no significant tissue damage or adverse effects on organ systems, suggesting a favorable safety profile.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of the compound against various biological targets associated with pain and inflammation. The results indicated strong interactions with cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| COX-1 | -8.5 |

| COX-2 | -9.0 |

Case Studies

Several studies have explored the synthesis and biological evaluation of related oxazole derivatives. For instance:

- Synthesis and Evaluation of Oxazolones : A study synthesized various oxazolones, including derivatives similar to the target compound. It reported significant analgesic activity in animal models, reinforcing the therapeutic potential of oxazole derivatives.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring significantly affect biological activity. Substituents such as halogens and alkyl groups enhance antibacterial potency and anti-inflammatory effects.

常见问题

Q. What are the common synthetic routes for 4-((4-chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, and how can its purity be validated?

Synthesis typically involves cyclization and sulfonylation steps. For example, Lawesson’s reagent is widely used for thiolation and cyclization of oxazole precursors, while oxidative chlorination (e.g., using Cl₂ or SOCl₂) introduces sulfonyl groups . Purity validation requires chromatographic methods (HPLC or TLC) coupled with spectral analysis (¹H/¹³C NMR, FT-IR) to confirm structural integrity .

Q. How is the structural characterization of this compound performed, particularly for distinguishing sulfur-containing substituents?

Key techniques include:

- ¹H/¹³C NMR : Assigns protons/carbons near sulfonyl (-SO₂) and thioether (-S-) groups. For example, sulfonyl groups typically deshield adjacent carbons (δ ~120–140 ppm in ¹³C NMR) .

- FT-IR : Sulfonyl stretching vibrations appear at ~1350–1150 cm⁻¹, while thiophene C-S bonds show peaks near 700 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are applicable to assess its bioactivity?

Initial screens involve cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., NCI-60 panel) to identify antitumor potential . Antimicrobial activity can be tested via broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the pentylthio substituent during synthesis?

Optimization strategies include:

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2) or receptors. The sulfonyl group often participates in hydrogen bonding .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .

Q. How can contradictory data in bioactivity studies (e.g., variable IC₅₀ values across cell lines) be resolved?

- Mechanistic studies : Use transcriptomics/proteomics to identify target pathways (e.g., apoptosis vs. cell cycle arrest) .

- Structural analogs : Compare derivatives to isolate the impact of the 4-chlorophenyl or pentylthio groups on potency .

Methodological Challenges and Solutions

Q. Addressing low solubility in pharmacological assays

Q. Resolving spectral overlap in NMR analysis

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals from thiophene and oxazole rings .

- Isotopic labeling : ³⁵S-labeled compounds clarify sulfur-containing moiety assignments .

Critical Analysis of Evidence

- Synthesis contradictions : Lawesson’s reagent () vs. phosphorus pentachloride () for sulfonyl group introduction may yield differing byproducts. Thermal stability studies (TGA/DSC) are recommended to assess purity .

- Bioactivity variability : Differences in cell line sensitivity ( vs. 9) highlight the need for standardized protocols (e.g., consistent seeding density) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。